

In-Depth Technical Guide: 3-Hydroxypropanamide (CAS: 2651-43-6)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Hydroxypropanamide	
Cat. No.:	B015828	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropanamide, with the CAS number 2651-43-6, is a simple, bifunctional organic molecule containing both a hydroxyl and a primary amide group.[1] Its structure suggests potential for hydrogen bonding and reactivity at two distinct sites, making it a molecule of interest in medicinal chemistry, organic synthesis, and materials science.[1] The amide functionality is a cornerstone of many pharmaceuticals, contributing to the structure and function of a wide array of drugs.[2][3] This guide provides a comprehensive overview of the available technical data on **3-Hydroxypropanamide**, including its physicochemical properties, synthesis, and potential biological relevance, alongside detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxypropanamide** is presented in the table below. The presence of both a hydroxyl and an amide group contributes to its solubility in water and other polar organic solvents.[1]



Property	Value	Source
CAS Number	2651-43-6	[4]
Molecular Formula	C ₃ H ₇ NO ₂	[4]
Molecular Weight	89.09 g/mol	[4]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	60-62 °C	
Boiling Point	Not experimentally determined. Estimated to be high due to hydrogen bonding capabilities.	
Density	Not experimentally determined.	-
Solubility	Soluble in water and polar organic solvents.	[1]
IUPAC Name	3-hydroxypropanamide	[4]

Synthesis and Purification

While various methods exist for the synthesis of amides, a common laboratory-scale preparation involves the aminolysis of an ester. Below is a plausible experimental protocol for the synthesis of **3-hydroxypropanamide** from a suitable ester precursor, such as methyl 3-hydroxypropanoate.

Experimental Protocol: Synthesis of 3-Hydroxypropanamide

Objective: To synthesize **3-hydroxypropanamide** via the ammonolysis of methyl 3-hydroxypropanoate.

Materials:

- Methyl 3-hydroxypropanoate
- Ammonia (7 N solution in methanol)



- Round-bottom flask
- · Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3hydroxypropanoate in a 7 N solution of ammonia in methanol.
- Attach a reflux condenser and heat the reaction mixture to reflux.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
- The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Objective: To purify crude **3-hydroxypropanamide** by recrystallization.

Materials:

- Crude 3-hydroxypropanamide
- Suitable solvent (e.g., ethanol, acetonitrile)
- Erlenmeyer flasks
- Hot plate



- Ice bath
- Büchner funnel and flask
- Filter paper

Procedure:

- Dissolve the crude **3-hydroxypropanamide** in a minimal amount of a suitable hot solvent.
- Allow the solution to cool slowly to room temperature to facilitate crystal formation.
- Further cool the flask in an ice bath to maximize crystal precipitation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- · Dry the purified crystals under vacuum.

Experimental Protocol: Purification by Column Chromatography

Objective: To purify crude **3-hydroxypropanamide** using silica gel column chromatography.

Materials:

- Crude 3-hydroxypropanamide
- Silica gel (230-400 mesh)
- · Chromatography column
- Eluent (e.g., a gradient of dichloromethane and methanol)
- Collection tubes
- TLC plates and developing chamber



UV lamp

Procedure:

- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pack the chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
- Elute the column with a solvent system of increasing polarity.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified 3hydroxypropanamide.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of **3-hydroxypropanamide** is limited in publicly available literature. However, the presence of the amide bond is a key feature in a vast number of biologically active molecules and approved drugs.[2][3] The amide group can act as a bioisostere for carboxylic acids, influencing properties like potency, selectivity, and pharmacokinetic profiles.[5][6]

A related compound, 3-hydroxypropionaldehyde, has demonstrated antimicrobial activity.[7] This suggests that **3-hydroxypropanamide** could be investigated for similar properties. The hydroxyl and amide functionalities also provide sites for further chemical modification, making it a potential building block in the synthesis of more complex bioactive molecules.

Analytical Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **3-hydroxypropanamide**, the following signals would be expected in a typical ¹H NMR spectrum:

- A triplet corresponding to the two protons on the carbon adjacent to the amide group (C2-H₂).
- A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (C3-H₂).
- A broad singlet for the hydroxyl proton (-OH).
- Two broad singlets for the amide protons (-NH₂), which may appear as a single broad peak at room temperature due to restricted rotation around the C-N bond.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of **3-hydroxypropanamide** is expected to show characteristic absorption bands:

- O-H stretch: A broad band in the region of 3550-3200 cm⁻¹.
- N-H stretch: Two bands for the primary amide, typically around 3350 cm⁻¹ and 3180 cm⁻¹.
- C=O stretch (Amide I band): A strong absorption in the range of 1690-1630 cm⁻¹.
- N-H bend (Amide II band): An absorption around 1650-1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **3-hydroxypropanamide**, a soft ionization technique like Electrospray Ionization (ESI) would be suitable due to its polar nature. The expected molecular ion peak [M+H]⁺ would be at m/z 90.05.

Safety and Handling

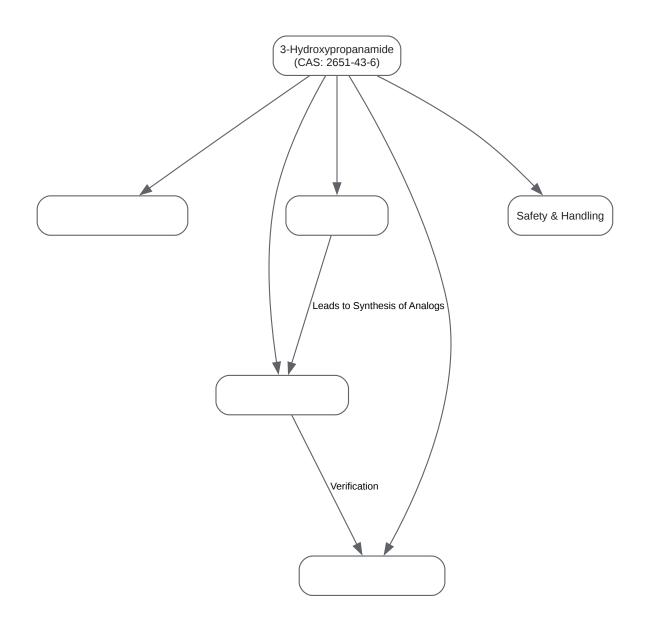
3-Hydroxypropanamide is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[10] It causes skin irritation and serious eye irritation, and may cause



respiratory irritation.[10] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Visualizations Logical Relationship of Core Concepts



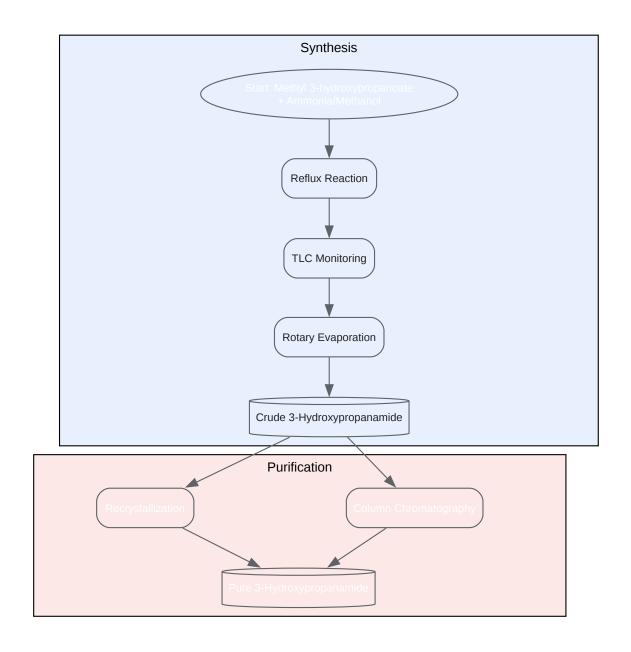


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Caption: Interrelation of key technical aspects of 3-Hydroxypropanamide.

Experimental Workflow for Synthesis and Purification





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Caption: Workflow for the synthesis and purification of **3-Hydroxypropanamide**.

Conclusion



3-Hydroxypropanamide is a molecule with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While comprehensive data on its biological activity is currently lacking, its structural features and the known importance of the amide functional group in drug design suggest it could be a valuable building block for the synthesis of novel compounds. This guide provides a foundational understanding of its properties and outlines practical experimental protocols to facilitate further research and development.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Hydroxypropanamide (CAS: 2651-43-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015828#3-hydroxypropanamide-cas-number-2651-43-6]



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